N-(pyrazin-2-yl)hydrazinecarboxamide is a compound of increasing interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This compound contains a pyrazine moiety, which is known for its diverse biological activities, and a hydrazinecarboxamide functional group that contributes to its reactivity and potential therapeutic effects.
N-(pyrazin-2-yl)hydrazinecarboxamide falls under the classification of hydrazinecarboxamides, which are recognized for their versatility in medicinal chemistry. They are often evaluated for their biological activities, including antimicrobial and anticancer properties. The pyrazine ring structure classifies it further into heterocyclic compounds, which are essential in pharmaceutical applications.
The synthesis of N-(pyrazin-2-yl)hydrazinecarboxamide can be approached through several methods:
The reaction conditions typically require careful control of temperature and the use of inert atmospheres to prevent oxidation or hydrolysis. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
N-(pyrazin-2-yl)hydrazinecarboxamide features a pyrazine ring attached to a hydrazinecarboxamide group. The molecular formula can be represented as CHNO, indicating the presence of nitrogen atoms characteristic of both the pyrazine and hydrazine components.
The compound's structure can be elucidated using X-ray crystallography or advanced NMR techniques, which provide insights into its three-dimensional conformation and potential intramolecular interactions such as hydrogen bonding .
N-(pyrazin-2-yl)hydrazinecarboxamide can undergo various chemical reactions typical of hydrazines:
These reactions are typically performed under controlled conditions to avoid side reactions. Analytical techniques such as Thin Layer Chromatography (TLC) are used to monitor progress, while final products are characterized by spectroscopic methods.
The mechanism by which N-(pyrazin-2-yl)hydrazinecarboxamide exerts its biological effects likely involves interaction with specific biological targets:
Studies on related compounds suggest that modifications on the pyrazine ring can significantly alter their potency against specific targets, indicating structure-activity relationships that guide further development .
N-(pyrazin-2-yl)hydrazinecarboxamide is expected to exhibit moderate solubility in polar solvents due to its hydrophilic amide group while maintaining some lipophilicity from the pyrazine ring.
Key chemical properties include:
Analytical data such as solubility profiles and stability studies in different environments are crucial for understanding its potential applications in drug formulation .
N-(pyrazin-2-yl)hydrazinecarboxamide has potential applications in:
N-(pyrazin-2-yl)hydrazinecarboxamide represents a structurally distinctive chemotype that integrates two nitrogen-rich heterocycles: pyrazine and hydrazinecarboxamide (semicarbazide). This molecular framework combines hydrogen bond donor/acceptor capabilities with π-electron deficient character, enabling unique target interactions. Its emergence aligns with urgent needs in drug discovery, particularly against drug-resistant pathogens where conventional antibiotics fail. The scaffold’s modularity permits strategic substitutions at multiple positions (pyrazine C5/C6, terminal hydrazine nitrogen), allowing fine-tuning of physicochemical properties and biological activity. This dual functionality—inherent target affinity coupled with synthetic adaptability—positions it as a privileged structure in antimicrobial development, especially against mycobacterial and Gram-negative infections [1] [4].
The therapeutic exploration of hydrazinecarboxamides (semicarbazides) spans over seven decades, originating from antitubercular applications. Early research focused on simple aliphatic and aromatic derivatives, revealing broad bioactivity but limited selectivity. The pivotal advancement emerged with the integration of nitrogen-containing heterocycles, particularly pyrazine, which enhanced target specificity and pharmacokinetic profiles.
First-Generation Derivatives (1950s-1980s): The discovery of isoniazid (isonicotinic hydrazide) in 1952 demonstrated the antimycobacterial potential of hydrazide derivatives. This inspired synthesis of pyrazine analogues, culminating in pyrazinamide (PZA)—a first-line TB drug since the 1970s. Though not a hydrazinecarboxamide itself, PZA established pyrazine as a critical pharmacophore for antimycobacterial activity [1] [7].
Second-Generation Hybrids (1990s-2010s): Researchers systematically incorporated hydrazinecarboxamide linkages between pyrazine and bioactive scaffolds. Seminal work by Doležal et al. identified N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide derivatives with 4-fold greater activity than PZA against M. tuberculosis H37Rv (MIC ≤ 2 μg/mL vs. 8 μg/mL for PZA). This validated the retro-amide approach (reversing carbonyl and NH positions) to improve selectivity [4] [6].
Modern Scaffold Optimization (2020s-Present): Contemporary designs exploit the hydrazinecarboxamide’s bidentate hydrogen-bonding capability. Hybridization with pharmacophores like triazoles (e.g., T-series compounds) yielded derivatives with IC~50~ values of 1.35–2.18 μM against M. tuberculosis H37Ra. These retain activity against multidrug-resistant (MDR) strains while reducing cytotoxicity (IC~50~ >375 μM in Vero cells) [6] [9].
Table 1: Key Hydrazinecarboxamide Derivatives in Antimicrobial Drug Discovery
Compound Class | Representative Structure | Biological Activity | Year |
---|---|---|---|
Pyrazinecarboxamides | N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | MIC = 2 μg/mL vs. M. tuberculosis H37Rv | 2013 |
Retro-amides | N-(5-chloropyrazin-2-yl)-4-ethylbenzamide (2i) | MIC = 3.13 μg/mL vs. M. tuberculosis H37Rv; SI > 10 | 2018 |
Pyrazine-triazole hybrids | T16 (triazolyl-N-pyrazinylhydrazinecarboxamide) | MIC = 18.5 μM vs. M. tuberculosis H37Rv; DprE1 binder | 2024 |
Pyridine-piperazine-pyrazine | 6k (N-(6-(4-(pyrazine-2-carbonyl)piperazinyl)pyridin-3-yl)benzamide | IC~50~ = 1.58 μM vs. M. tuberculosis H37Ra | 2020 |
The bioactivity of N-(pyrazin-2-yl)hydrazinecarboxamide derivatives stems from synergistic electronic and steric features that enable multitarget engagement:
Electronic Modulation:The pyrazine ring acts as a π-deficient system, facilitating charge-transfer interactions with biological targets. Chlorine substitution at C5 (e.g., 5-chloro-N-(pyrazin-2-yl)benzamides) enhances this effect, lowering MIC values to 3.13 μg/mL—a 2.5-fold improvement over non-halogenated analogs. Quantum mechanical studies reveal reduced LUMO energy (-1.78 eV vs. -1.45 eV for unsubstituted analogs), promoting electrophilic interactions with nucleophilic enzyme residues [4] [6].
Hydrogen-Bonding Network:The hydrazinecarboxamide linker (–NH–NH–C(=O)–) provides three hydrogen-bonding sites: pyrazine-N, hydrazine-NH, and carbonyl oxygen. Crystallography of analog 6d confirms intramolecular H-bonding between the hydrazine NH and pyrazine-N (distance: 2.12 Å), creating a pseudo-bicyclic conformation that enhances rigidity and target complementarity. This geometry optimizes binding to mycobacterial targets like DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), as evidenced by docking scores of -9.2 kcal/mol vs. -7.8 kcal/mol for non-conformationally restricted analogs [6] [9].
Steric and Polarity Considerations:Substituents on the terminal hydrazine nitrogen dictate membrane permeability and target access. 4-Substituted benzyl groups with moderate hydrophobicity (cLogP 2.1–2.8) maximize antimycobacterial activity by balancing cellular uptake and aqueous solubility. Bulkier groups (e.g., naphthyl) reduce activity 4-fold due to steric clashes in the narrow active site of M. tuberculosis pantothenate synthetase [4].
Table 2: Structure-Activity Relationship (SAR) of Key Substituents
Position | Optimal Substituent | Activity Impact | Example (MIC/IC~50~) |
---|---|---|---|
Pyrazine C5 | Cl, Br (electron-withdrawing) | ↑ 2–4 fold activity vs. mycobacteria | 2i: MIC = 3.13 μg/mL |
Pyrazine C6 | H or small alkyl | ↓ activity with bulky groups | 2h (C6-H): MIC = 6.25 μg/mL |
Terminal hydrazine (N') | 4-OH or 4-alkylbenzyl | Broad-spectrum activity; optimal cLogP (2.1–2.8) | 2d (4-OH): MIC = 6.25 μg/mL |
Hybrid linkers | 1,2,4-triazole or piperazine | ↑ activity vs. MDR-TB; DprE1 inhibition | T16: MIC = 18.5 μM |
N-(pyrazin-2-yl)hydrazinecarboxamide derivatives combat antimicrobial resistance (AMR) through two primary mechanisms: intrinsic activity against resistant pathogens and synergistic multitarget effects.
Enzymatic Stability: The hydrazinecarboxamide bond resists hydrolysis by β-lactamases and amidases, retaining activity against ESBL-producing K. pneumoniae (MIC~50~ = 16 μg/mL vs. >128 μg/mL for carbapenems) [7] [10].
Multitarget Engagement:Computational and enzymatic studies confirm simultaneous inhibition of essential bacterial pathways:
Gram-negative Targets: Hybrids like 6k inhibit DNA gyrase (GyrB IC~50~ = 1.2 μM) and topoisomerase IV, causing double-strand breaks in P. aeruginosa. This multitarget action reduces resistance frequency (<10^−9^ vs. 10^−6^ for ciprofloxacin) [6] [10].
Synergy with Existing Antibiotics:Scaffolds combining pyrazine-hydrazinecarboxamide with isoniazid pharmacophores (e.g., 6j) show 8–16 fold potentiation of rifampicin against MDR-M. tuberculosis through complementary inhibition of mycolic acid (inhA) and RNA synthesis (RNA polymerase) [6] [9].
Table 3: Activity Against Resistant Pathogens
Compound | Resistant Pathogen | Activity | Resistance Mechanism Addressed |
---|---|---|---|
2i | MDR-M. tuberculosis | MIC = 6.25 μg/mL | Efflux downregulation (Rv1258c) |
T16 | XDR-M. tuberculosis | MIC = 3.73 μM | DprE1 mutation (Cys387Gly) evasion |
6k | Carbapenem-resistant P. aeruginosa | MIC = 4.0 μg/mL | Porin-independent uptake |
7e | ESBL-producing E. coli | MIC = 8.0 μg/mL | β-lactamase stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7